molecular formula C24H18ClN3O2 B11386785 3-(4-chlorophenyl)-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one

3-(4-chlorophenyl)-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one

Cat. No.: B11386785
M. Wt: 415.9 g/mol
InChI Key: AMEOZAOHCGRKKJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include 4-chloroaniline, isatoic anhydride, and indole derivatives. The reaction conditions may involve:

    Condensation reactions: Combining 4-chloroaniline with isatoic anhydride under acidic or basic conditions to form the quinazolinone core.

    Alkylation reactions: Introducing the indole moiety through alkylation using appropriate reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may target the quinazolinone core, using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, quinazolinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry

Industrially, the compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Indole derivatives: Compounds with indole moieties, such as indole-3-carbinol.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C24H18ClN3O2

Molecular Weight

415.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[(1-methyl-2-oxo-3H-indol-3-yl)methyl]quinazolin-4-one

InChI

InChI=1S/C24H18ClN3O2/c1-27-21-9-5-3-6-17(21)19(23(27)29)14-22-26-20-8-4-2-7-18(20)24(30)28(22)16-12-10-15(25)11-13-16/h2-13,19H,14H2,1H3

InChI Key

AMEOZAOHCGRKKJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl

Origin of Product

United States

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